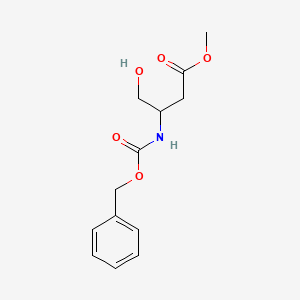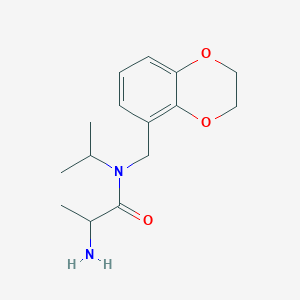
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid is a complex organic compound characterized by the presence of three iodine atoms and a long-chain pentahydroxyhexadecanamido group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of specific reagents such as iodine monochloride (ICl) and hydrochloric acid (HCl) for iodination, and coupling agents like carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pentahydroxyhexadecanamido chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of iodine atoms can produce deiodinated benzoic acid derivatives .
科学的研究の応用
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Investigated for its potential use as a radiocontrast agent in medical imaging due to its high iodine content.
Industry: Utilized in the development of specialized materials and coatings.
作用機序
The mechanism of action of 2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid involves its interaction with specific molecular targets and pathways. In medical applications, the compound’s high iodine content allows it to enhance the contrast of imaging techniques by absorbing X-rays. The pentahydroxyhexadecanamido group may interact with biological membranes, facilitating its uptake and distribution within the body .
類似化合物との比較
Similar Compounds
2,4,6-Triiodobenzoic acid: Similar in structure but lacks the pentahydroxyhexadecanamido group.
5-Amino-2,4,6-triiodoisophthalic acid: Contains amino groups instead of the pentahydroxyhexadecanamido chain.
3-Hydroxy-2,4,6-triiodobenzoic acid: Features a hydroxyl group instead of the amido chain.
Uniqueness
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid is unique due to its combination of high iodine content and the presence of a long-chain pentahydroxyhexadecanamido group. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C23H34I3NO8 |
|---|---|
分子量 |
833.2 g/mol |
IUPAC名 |
2,4,6-triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanoylamino)benzoic acid |
InChI |
InChI=1S/C23H34I3NO8/c1-2-12(28)3-4-13(29)5-6-14(30)7-8-15(31)9-10-18(32)22(33)27-21-17(25)11-16(24)19(20(21)26)23(34)35/h11-15,18,28-32H,2-10H2,1H3,(H,27,33)(H,34,35) |
InChIキー |
KQTWREXVLOTGJD-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(CCC(CCC(CCC(C(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
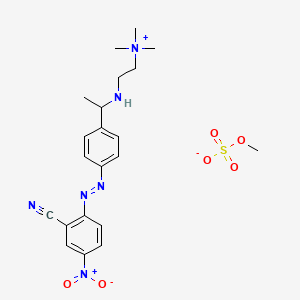
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)
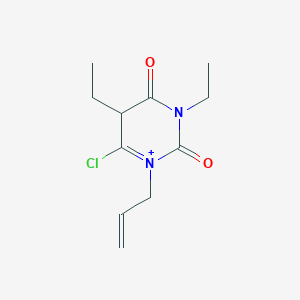


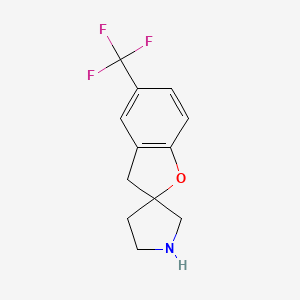
![2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14786532.png)

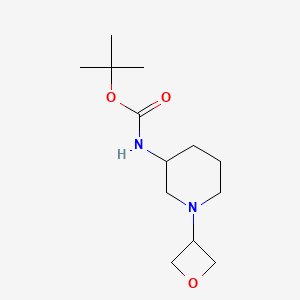
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
